molecular formula C14H21NO2 B5836544 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine

1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine

Cat. No.: B5836544
M. Wt: 235.32 g/mol
InChI Key: VMTJYQVFDISMEU-UHFFFAOYSA-N
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Description

1-[2-(2-Ethoxyphenoxy)ethyl]pyrrolidine is a pyrrolidine-based compound characterized by a phenoxyethyl side chain substituted with an ethoxy group at the ortho position of the phenyl ring. This structural motif is common in medicinal chemistry, where pyrrolidine derivatives are frequently explored for their bioactivity and pharmacokinetic properties. The compound is primarily utilized as a synthetic intermediate in drug development, as evidenced by its role in the synthesis of lasofoxifene tartrate and other therapeutic agents . Its discontinued commercial availability (CymitQuimica, 2025) highlights its niche application in specialized research contexts .

Properties

IUPAC Name

1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-16-13-7-3-4-8-14(13)17-12-11-15-9-5-6-10-15/h3-4,7-8H,2,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTJYQVFDISMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196847
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Anti-Inflammatory Activity

  • SC-22716 exhibits superior potency in inhibiting LTA4 hydrolase, a rate-limiting enzyme in LTB4 synthesis, compared to other pyrrolidine derivatives. Its 4-phenylphenoxy group enhances hydrophobic interactions with the enzyme’s active site, as demonstrated in SAR studies .

Q & A

Q. What experimental strategies are used to study substituent effects on the compound’s reactivity or stability?

  • Methodology : - Hammett Analysis : Correlate substituent electronic parameters (σ) with reaction rates (e.g., hydrolysis of ethoxy groups) to quantify electronic effects [[7]].

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